4-Butylresorcinol

Catalog No.
S586840
CAS No.
18979-61-8
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butylresorcinol

CAS Number

18979-61-8

Product Name

4-Butylresorcinol

IUPAC Name

4-butylbenzene-1,3-diol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3

InChI Key

CSHZYWUPJWVTMQ-UHFFFAOYSA-N

SMILES

CCCCC1=C(C=C(C=C1)O)O

Synonyms

4-Butyl-1,3-benzenediol; Butylresorcinol; Iklen; NKO 12; Rucinol

Canonical SMILES

CCCCC1=C(C=C(C=C1)O)O

4-Butylresorcinol, also known as 4-n-butylresorcinol, is a synthetic compound classified as a resorcinol derivative. Its chemical structure is characterized by the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. This compound appears as a light beige powder and is primarily used in cosmetic formulations for its skin-lightening properties. It acts by inhibiting the activity of tyrosinase, an enzyme crucial for melanin production, thereby reducing hyperpigmentation and promoting an even skin tone .

4-Butylresorcinol works by inhibiting the enzyme tyrosinase. Tyrosinase plays a key role in melanin production. By inhibiting this enzyme, 4-Butylresorcinol reduces melanin formation, leading to a lightening effect on hyperpigmented areas [, ]. Studies suggest that 4-Butylresorcinol might be more potent than other tyrosinase inhibitors like kojic acid and arbutin.

While generally considered safe for topical use in cosmetics, some studies suggest potential for mild irritation in sensitive individuals []. More research is needed to determine long-term safety and potential side effects. As with any new ingredient, it's advisable to consult a dermatologist before using products containing 4-Butylresorcinol.

The primary reaction involving 4-butylresorcinol is its interaction with tyrosinase, where it serves both as a substrate and an inhibitor. In the presence of hydrogen peroxide or ascorbic acid, 4-butylresorcinol can be hydroxylated to form o-diphenol, which is subsequently oxidized to o-quinone and then isomerizes to p-quinone. This series of reactions highlights its dual role in the inhibition of melanin synthesis while also undergoing transformation within the enzymatic pathway .

4-Butylresorcinol exhibits significant biological activity, particularly as a potent inhibitor of tyrosinase and tyrosinase-related protein-1. Its ability to inhibit these enzymes makes it effective in reducing melanin production, thus serving as a valuable agent in cosmetic applications aimed at treating conditions such as melasma and other forms of hyperpigmentation. Additionally, it possesses antioxidant properties that help protect skin cells from oxidative stress caused by environmental factors .

The synthesis of 4-butylresorcinol typically begins with resorcinol, which undergoes butylation through a series of chemical modifications. A common method involves mixing resorcinol with n-heptane and sodium hydroxide under controlled temperatures to facilitate the reaction. Following this, various purification steps are undertaken to isolate the final product, yielding high purity levels suitable for cosmetic use .

4-Butylresorcinol finds extensive applications in the cosmetic industry due to its skin-lightening effects. It is commonly incorporated into formulations such as serums, creams, and spot treatments targeting hyperpigmentation issues like dark spots and uneven skin tone. Furthermore, its antioxidant properties contribute to skin protection against environmental damage . Other notable applications include:

  • Sunscreen formulations: Due to its UV absorption capabilities.
  • Anti-aging products: By mitigating oxidative stress on skin cells.

Research indicates that 4-butylresorcinol can exhibit additive effects when combined with other compounds such as hinokitiol, enhancing its efficacy in reducing melanin synthesis by further lowering the expression of microphthalmia-associated transcription factor (MITF) without inducing cytotoxicity . These interactions are critical for optimizing formulations aimed at treating pigmentation disorders.

Several compounds share structural or functional similarities with 4-butylresorcinol, particularly in their roles as skin-lightening agents. Notable comparisons include:

Compound NameMechanism of ActionUnique Features
HydroquinoneInhibits tyrosinaseConsidered effective but associated with side effects.
Kojic AcidInhibits tyrosinase and has antioxidant propertiesDerived from fungi; often used in natural formulations.
NiacinamideReduces melanin transferKnown for anti-inflammatory properties; well-tolerated by sensitive skin.
ArbutinGlycosylated form of hydroquinoneLess potent than hydroquinone; safer profile for use in cosmetics.

Uniqueness of 4-Butylresorcinol: Unlike hydroquinone, which has been linked to various side effects, 4-butylresorcinol offers a safer alternative for skin lightening without significant irritation or sensitivity issues. Its potent inhibitory effect on tyrosinase makes it particularly effective in cosmetic applications aimed at hyperpigmentation .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

UNII

2IK4UQ3ZGA

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (97.8%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

18979-61-8

Wikipedia

4-Butylresorcinol

Dates

Modify: 2023-08-15

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